molecular formula C12H11BrN2O2 B8410350 methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate

methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B8410350
M. Wt: 295.13 g/mol
InChI Key: ZXRYLRIDQQJJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 4-[(5-bromopyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)8-15-11(13)6-7-14-15/h2-7H,8H2,1H3

InChI Key

ZXRYLRIDQQJJFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-1H-pyrazole (146 mg, 1 mmol), methyl 4-(bromomethyl)benzoate (242 mg, 2 mmol) and K2C03 (276 mg, 2 mmol) were placed in a 100-mL flask with 2-butanone (20 mL) and heated at reflux temperature for 17 h. The mixture was cooled, filtered and evaporated in vacuuo leaving a residue which was dissolved in ethyl acetate and washed with water. The separated organic layer was dried and concentrated to give desired product as an oil (188 mg, 100% yield). This crude material was used without further purification. LCMS (m/z): 295.1 [M+H]+
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

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